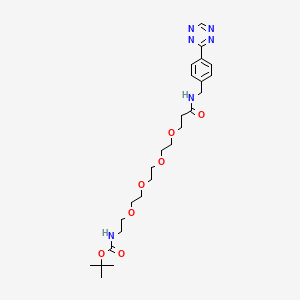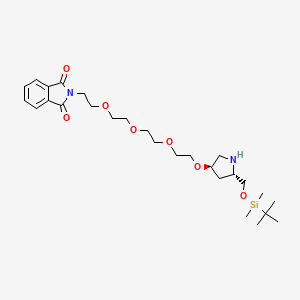
SSTR4 agonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SSTR4 agonist 3 is a potent compound that activates the somatostatin receptor subtype 4 (SSTR4). This receptor is highly expressed in the hippocampus and neocortex, regions associated with memory, learning, and Alzheimer’s disease pathology . SSTR4 agonists have shown promise in treating various central nervous system disorders, including Alzheimer’s disease, epilepsy, and depression .
Preparation Methods
The synthesis of SSTR4 agonist 3 involves the preparation of N-(pyrrolidine-3-yl or piperidin-4-yl)acetamide derivatives . The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized by reacting pyrrolidine or piperidine with acetic anhydride under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity towards SSTR4.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
SSTR4 agonist 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various functionalized derivatives of the core structure, which can be further tested for their biological activity.
Scientific Research Applications
SSTR4 agonist 3 has a wide range of scientific research applications:
Mechanism of Action
SSTR4 agonist 3 exerts its effects by binding to the somatostatin receptor subtype 4 (SSTR4), which is a G protein-coupled receptor . Upon binding, the compound activates the receptor, leading to the modulation of various intracellular signaling pathways. These pathways include:
Inhibition of adenylate cyclase: This reduces the levels of cyclic adenosine monophosphate (cAMP) in the cell, leading to decreased cellular activity.
Activation of potassium channels: This results in hyperpolarization of the cell membrane, reducing neuronal excitability.
Inhibition of calcium channels: This decreases calcium influx into the cell, reducing neurotransmitter release and neuronal activity.
Comparison with Similar Compounds
SSTR4 agonist 3 is unique in its high selectivity and potency towards SSTR4 compared to other somatostatin receptor agonists . Similar compounds include:
J-2156: Another SSTR4 agonist with similar biological activity but different chemical structure.
Consomatin Fj1: A venom-inspired peptide that selectively targets SSTR4 for pain relief.
CNTX-0290: A human SSTR4 agonist under development as an oral analgesic for mixed pain conditions.
These compounds share similar therapeutic applications but differ in their chemical structures, pharmacokinetics, and selectivity profiles.
Properties
Molecular Formula |
C18H24N4OS |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(1R,5S)-N-[2-(1-methyl-7-methylsulfanylindazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C18H24N4OS/c1-18(2,20-17(23)14-11-8-19-9-12(11)14)16-10-6-5-7-13(24-4)15(10)22(3)21-16/h5-7,11-12,14,19H,8-9H2,1-4H3,(H,20,23)/t11-,12+,14? |
InChI Key |
ZSJOTBMEVCKPRD-ONXXMXGDSA-N |
Isomeric SMILES |
CC(C)(C1=NN(C2=C1C=CC=C2SC)C)NC(=O)C3[C@H]4[C@@H]3CNC4 |
Canonical SMILES |
CC(C)(C1=NN(C2=C1C=CC=C2SC)C)NC(=O)C3C4C3CNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


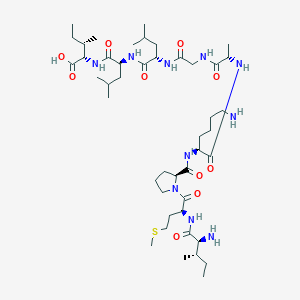
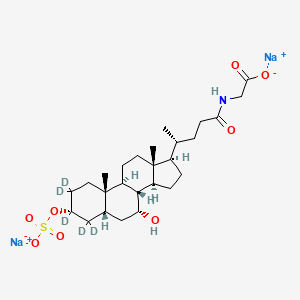
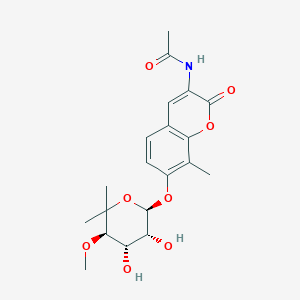
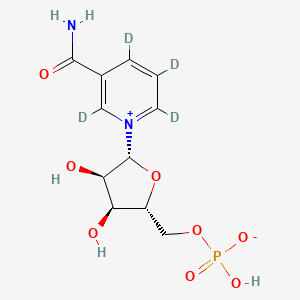
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)

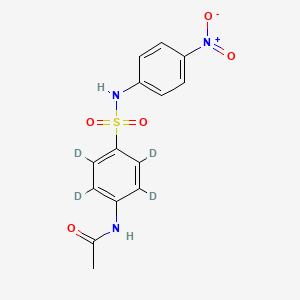

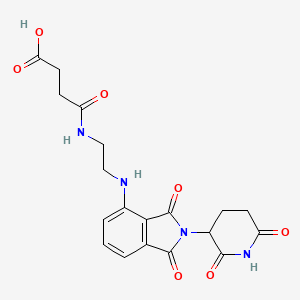
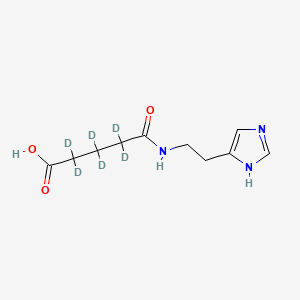
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

